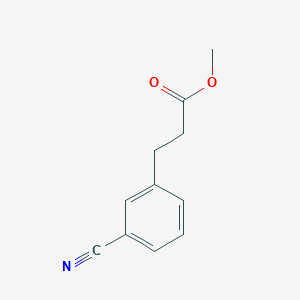
Methyl 3-(3-cyanophenyl)propanoate
Description
Methyl 3-(3-cyanophenyl)propanoate is an ester derivative featuring a cyano-substituted phenyl group attached to a propanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and fluorinated analogs. For instance, it has been utilized in the preparation of pyrroles via reactions with 2-alkoxy-2H-azirines, achieving an 86% yield with cis-trans isomerism (11:89 ratio) . Additionally, its fluorinated derivatives, such as methyl 3-(3-cyanophenyl)-2-fluoro-3-(phenylthio)propanoate, exhibit high diastereoselectivity (d.r. = 92:8) in Michael addition reactions, highlighting its utility in asymmetric synthesis .
Properties
CAS No. |
193151-11-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 3-(3-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-4,7H,5-6H2,1H3 |
InChI Key |
YPAZQTSKIDBDAQ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural diversity of methyl propanoate derivatives arises from substitutions on the phenyl ring or the propanoate chain. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: this compound derivatives exhibit moderate melting points (69–71°C) , while bulkier substituents (e.g., benzofuran) increase crystallinity .
- Spectroscopic Data: The cyano group shows characteristic IR peaks at ~2224 cm⁻¹ (C≡N stretch) , whereas the chloro substituent in methyl 3-(3-chlorophenyl)propanoate is identified via ¹H NMR (δ 7.4–7.6 ppm for aromatic protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


